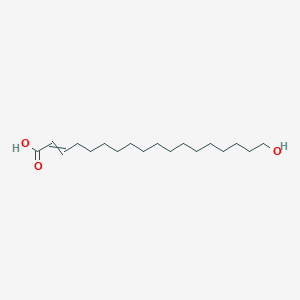

18-Hydroxyoctadec-2-enoic acid

Description

Properties

CAS No. |

38885-94-8 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

18-hydroxyoctadec-2-enoic acid |

InChI |

InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h14,16,19H,1-13,15,17H2,(H,20,21) |

InChI Key |

JQNQKNGCSLCPDE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCC=CC(=O)O)CCCCCCCO |

Origin of Product |

United States |

Occurrence and Natural Origins of 18 Hydroxyoctadec 2 Enoic Acid and Analogs

Identification as a Precursor for Metabolites in Model Organisms

Long-chain hydroxy fatty acids, including derivatives of C18 octadecenoic acid, are foundational molecules in the biosynthesis of complex chemical signals used by the nematode Caenorhabditis elegans. These compounds undergo metabolic processing to create a chemical language that governs the organism's life cycle and social behaviors.

Role as a Functional Parent in Caenorhabditis elegans Ascaroside Biosynthesis (e.g., oscr#31)

In the model organism Caenorhabditis elegans, a diverse family of signaling molecules known as ascarosides are crucial for regulating development and behavior. nih.govnih.gov The biosynthesis of these molecules is a modular process that relies on building blocks from primary metabolism, including fatty acids. nih.govnih.gov The fatty acid-like side chains of ascarosides are generated through a pathway that begins with very long-chain fatty acids, which are then shortened by multiple rounds of peroxisomal β-oxidation. nih.gov

Long-chain ω-hydroxy fatty acids serve as precursors in this system. For example, ascarosides like oscr#18 and oscr#20 are derived from 11-hydroxyundecanoic acid and 12-hydroxydodecanoic acid, respectively. ebi.ac.ukebi.ac.uk This established pathway suggests that longer C18 hydroxy fatty acids, such as 18-hydroxyoctadecenoic acid, can act as functional parent compounds. They are attached to the dideoxysugar ascarylose (B1226638) and subsequently shortened to produce a variety of ascarosides with different side-chain lengths and biological activities. This metabolic tailoring allows for the creation of a vast library of signals from a limited set of precursor molecules. elifesciences.org

Implications for Inter-Organismal Signaling Research

The ascaroside library in C. elegans constitutes a sophisticated chemical language that mediates intra-species communication. nih.gov These molecules influence critical life history decisions and social behaviors, including the entry into the stress-resistant "dauer" larval stage, mating, and aggregation. nih.govelifesciences.org The specific structure of an ascaroside, determined by its fatty acid-derived side chain and other modifications, dictates its function. nih.gov For instance, certain ascarosides act as potent male attractants, while others signal population density, prompting larvae to enter the dauer stage under crowded conditions. plos.org

Research into the biosynthesis of these molecules from precursors like 18-hydroxyoctadecenoic acid is vital for understanding how nematodes communicate and respond to their environment. By deciphering how these signals are produced and modified, scientists can gain insight into the neurobiological and metabolic pathways that govern behavior and development. This knowledge has broader implications for chemical ecology and the study of signaling networks in other organisms.

Presence of Related Hydroxyoctadecenoic Acids in Biological Systems

Analogs of 18-hydroxyoctadec-2-enoic acid are widespread in nature, where they primarily function as structural monomers in the protective outer layers of plants or as bioactive metabolites in algae and bacteria.

Occurrence in Plant Tissues as Cutin and Suberin Monomers (e.g., 18-hydroxyoctadec-9-enoic acid)

In the plant kingdom, C18 hydroxy and epoxy-hydroxy fatty acids are principal monomers of the biopolyesters cutin and suberin. biocyclopedia.com These polymers form the structural matrix of the plant cuticle and suberized cell walls, which act as protective barriers against environmental stress, water loss, and pathogens. biocyclopedia.comnih.gov

Cutin is primarily composed of C16 and C18 fatty acid derivatives. biocyclopedia.com The C18 family of cutin monomers includes 18-hydroxyoctadec-9-enoic acid (an isomer of the title compound), its epoxidized derivative (9,10-epoxy-18-hydroxystearic acid), and its fully hydrated form (9,10,18-trihydroxystearic acid). gsartor.org Suberin, a polymer found in roots, bark, and wound tissue, also contains a significant proportion of ω-hydroxy acids and their corresponding α,ω-dioic acids, with C18:1 monomers being major components in many species. nih.gov The biosynthesis of these monomers typically starts from oleic acid, which undergoes ω-hydroxylation and subsequent modifications. gsartor.org The presence of these monomers is critical for the structural integrity and function of these protective plant layers. biocyclopedia.com

Table 1: Examples of C18 Hydroxy Fatty Acid Monomers in Plant Polyesters

| Compound Name | Polymer | Plant Example | Reference |

| 18-Hydroxyoctadec-9-enoic acid | Cutin / Suberin | General | nih.govgsartor.org |

| 9,10-Epoxy-18-hydroxystearic acid | Cutin | General | biocyclopedia.comgsartor.org |

| 9,10,18-Trihydroxystearic acid | Cutin | General | gsartor.org |

| Octadec-cis-9-ene-1,18-dioate | Cutin / Suberin | Arabidopsis thaliana | nih.gov |

Diversity in Algal Metabolites (e.g., from Tricleocarpa jejuensis)

Marine algae are a rich source of bioactive natural products, including a variety of hydroxy fatty acids. Bioassay-guided separation of extracts from the red alga Tricleocarpa jejuensis led to the identification of a mixture of four isomeric hydroxyoctadecenoic acids. nih.govnii.ac.jp These compounds were identified as potent algicidal agents against the red tide phytoplankton Chattonella antiqua. nih.govnii.ac.jp

The identified isomers all possess a C18 backbone with one hydroxyl group and one double bond, differing in the positions of these functional groups. All four compounds exhibited high algicidal activity, demonstrating their role as defensive chemicals or allelochemicals in their marine environment. nih.gov

Table 2: Hydroxyoctadecenoic Acids Identified in Tricleocarpa jejuensis

| Compound Name | Structure Details | Biological Activity | Reference |

| (E)-9-Hydroxyoctadec-10-enoic acid | C18, OH at C9, double bond at C10 | Algicidal | nih.govnii.ac.jp |

| (E)-10-Hydroxyoctadec-8-enoic acid | C18, OH at C10, double bond at C8 | Algicidal | nih.govnii.ac.jp |

| (E)-11-Hydroxyoctadec-12-enoic acid | C18, OH at C11, double bond at C12 | Algicidal | nih.govnii.ac.jp |

| (E)-12-Hydroxyoctadec-10-enoic acid | C18, OH at C12, double bond at C10 | Algicidal | nih.govnii.ac.jp |

Microbial Production of Hydroxy Fatty Acids (e.g., Lactobacillus plantarum)

Certain bacteria are capable of synthesizing hydroxy fatty acids through the hydration of unsaturated fatty acids. The bacterium Lactobacillus plantarum is known for its ability to produce these compounds. oup.commdpi.com For example, a linoleic acid Δ9 hydratase from L. plantarum can efficiently convert linoleic acid into (S)-10-hydoxy-cis-12-octadecenoic acid. oup.comnih.gov This enzymatic process has been optimized to achieve high yields, highlighting its potential for industrial applications. nih.gov

In addition to this specific conversion, other strains of L. plantarum have been found to produce a range of antifungal 3-hydroxy fatty acids, including 3-hydroxydodecanoic acid and 3-hydroxytetradecanoic acid, which are excreted during the bacterium's growth phase. nih.gov These microbial metabolites play a role in inhibiting the growth of competing fungi and yeasts, showcasing their importance in microbial ecology and their potential as biopreservatives. nih.govmbl.or.kr

Chemical and Chemoenzymatic Synthetic Strategies for 18 Hydroxyoctadec 2 Enoic Acid Analogs

Conventional Organic Synthesis Approaches for Hydroxylated Fatty Acids

Traditional organic synthesis provides a robust toolbox for the introduction of hydroxyl groups into fatty acid backbones. These methods often involve the functionalization of unsaturated precursors.

Hydroxylation Reactions of Unsaturated Fatty Acid Precursors (e.g., Osmium Tetroxide-mediated)

The dihydroxylation of alkenes using osmium tetroxide (OsO₄) is a classic and reliable method for producing syn-1,2-diols. skku.edumasterorganicchemistry.com This reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol. skku.edumasterorganicchemistry.com Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction have been developed. skku.eduwikipedia.org

The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst. wikipedia.orgwikipedia.org This method is effective for a wide range of alkenes, though it can be slow and may not be suitable for tetrasubstituted alkenes. wikipedia.orgwikipedia.org

For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is a powerful tool. This method employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the hydroxylation to a specific face of the alkene, resulting in high enantiomeric excesses of the chiral diol. wikipedia.orgorganic-chemistry.org Commercially available pre-mixed reagents, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL respectively), and the re-oxidant (potassium ferricyanide), simplifying the experimental setup. wikipedia.orgorganic-chemistry.org

| Method | Catalyst/Reagents | Key Features | Typical Substrates |

| Stoichiometric Dihydroxylation | OsO₄ | High yield, reliable syn-addition | Alkenes |

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | Catalytic, good for many alkenes | Alkenes |

| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Chiral Ligands (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., K₃[Fe(CN)₆]) | High enantioselectivity | Prochiral alkenes |

Epoxidation Followed by Hydrolytic Cleavage

An alternative two-step approach to dihydroxylation involves the epoxidation of the alkene followed by the ring-opening of the resulting epoxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the epoxidation step, which proceeds via a concerted mechanism to form an epoxide. masterorganicchemistry.comleah4sci.com This reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide. masterorganicchemistry.com

The subsequent hydrolysis of the epoxide to a diol is typically acid-catalyzed and proceeds via an Sₙ2-type mechanism. This results in anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond. This method provides a complementary stereochemical outcome to the syn-dihydroxylation achieved with osmium tetroxide. ust.hk

Biotechnological and Green Chemistry Methodologies

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of hydroxylated fatty acids. Biotechnological and green chemistry approaches offer promising alternatives to traditional organic synthesis.

Industrial Production Utilizing Microbial Enzymes for Fatty Acid Hydroxylation

Microorganisms, particularly bacteria and yeasts, possess a diverse array of enzymes capable of hydroxylating fatty acids with high regio- and stereoselectivity. Species from the genera Pseudomonas and Candida are well-studied for this purpose.

Pseudomonas aeruginosa strains have been shown to convert oleic acid into 10-hydroxy-8(E)-octadecenoic acid and 7,10-dihydroxy-8(E)-octadecenoic acid. nih.govresearchgate.net For example, P. aeruginosa NRRL B-14938 has been identified as a proficient producer of 10-hydroxy-8(E)-octadecenoic acid. nih.gov The optimal conditions for this biotransformation were found to be a temperature of 26°C and a pH of 7.0 over a 60-hour period. nih.gov

Candida species, such as Candida tropicalis, utilize cytochrome P450 (CYP) monooxygenases to hydroxylate fatty acids, primarily at the terminal (ω) position. nih.gov The CYP52 family of enzymes in Candida is particularly important for this transformation. nih.govnih.gov Studies on specific isoforms, such as CYP52A21 and CYP52A23 from Candida albicans, have revealed substrate preferences. CYP52A21 shows a preference for mid-chain fatty acids like lauric and myristic acid, while CYP52A23 is more active towards longer-chain fatty acids such as stearic and arachidic acid. nih.govresearchgate.net

| Microorganism | Enzyme Family | Substrate Example | Product Example | Key Findings |

| Pseudomonas aeruginosa | Hydratases/Hydroxylases | Oleic Acid | 10-hydroxy-8(E)-octadecenoic acid | Strain NRRL B-14938 is an efficient producer. nih.gov |

| Candida tropicalis | Cytochrome P450 (CYP52) | Fatty Acids | ω-Hydroxy fatty acids | Key enzymes in ω-oxidation pathway. nih.gov |

| Candida albicans | CYP52A21 | Lauric Acid (C12) | 12-Hydroxydodecanoic acid | Prefers mid-chain fatty acids. nih.gov |

| Candida albicans | CYP52A23 | Stearic Acid (C18) | 18-Hydroxystearic acid | Prefers long-chain fatty acids. nih.govresearchgate.net |

Enzymatic Synthesis in Supercritical Carbon Dioxide for Related Monomers

Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for enzymatic reactions. It is non-toxic, non-flammable, and its properties can be tuned by adjusting pressure and temperature. Lipases are commonly used enzymes in scCO₂ for various transformations, including esterification and hydrolysis of fatty acids. nih.govresearchgate.net

The synthesis of fatty acid esters, which can be precursors to hydroxylated derivatives, has been successfully demonstrated in scCO₂. For instance, the lipase-catalyzed esterification of palmitic acid with ethanol (B145695) has been studied, with Novozym 435 showing high conversion rates. nih.gov The water content of the system is a critical parameter, as a certain amount of water is necessary for enzyme activity, but excess water can promote hydrolysis over synthesis. dss.go.th

The pressure and temperature of the scCO₂ system also significantly influence the reaction rate and yield. For the lipase-catalyzed production of n-octyl oleate (B1233923), optimal conditions were found to be 10 MPa and 50°C, achieving a yield of approximately 93%. nih.gov

Design and Synthesis of Structural Analogs for Mechanistic Investigations

To probe the mechanisms of enzymes that metabolize fatty acids and to understand the structure-activity relationships of these molecules, researchers synthesize structural analogs. These analogs often contain stable isotopes or fluorine atoms at specific positions.

The synthesis of deuterated fatty acids is a common strategy for use in mechanistic studies, particularly with techniques like NMR spectroscopy and mass spectrometry. For example, [D₃₂]oleic acid has been synthesized from deuterated precursors using methods such as the Wittig reaction to introduce the double bond. ansto.gov.au These labeled compounds can be used to trace the metabolic fate of fatty acids and to determine kinetic isotope effects in enzymatic reactions. nih.gov

Fluorinated fatty acids are also valuable tools for biochemical studies. The introduction of fluorine can alter the electronic properties of the molecule and can serve as a sensitive probe for ¹⁹F NMR studies. The fluorinase enzyme, discovered in Streptomyces cattleya, is capable of forming a carbon-fluorine bond and has opened up biotechnological routes for the production of some fluorinated natural products. nih.gov Chemical synthesis of fluorinated fatty acid analogs often involves the use of specialized fluorinating reagents and building blocks. acs.org

Mechanistic Research on Biological Roles of 18 Hydroxyoctadec 2 Enoic Acid and Analogs

Investigation of Molecular Target Interactions

18-Hydroxyoctadec-2-enoic acid and related molecules function by interacting with specific biological targets, initiating a cascade of downstream effects. As a cutin monomer, it is recognized as a damage-associated molecular pattern (DAMP) in plants. oup.combiorxiv.org When pathogenic fungi degrade the plant cuticle using enzymes like cutinase, these monomers are released and can be perceived by the plant, likely through pattern recognition receptors on the cell surface, triggering immune responses. oup.comnih.gov Conversely, these same monomers can act as signals to the fungus, inducing the expression of the very cutinase genes needed for invasion. nih.gov

The electrophilic nature conferred by the α,β-unsaturated carbonyl group in the 2-enoic acid structure suggests a potential for covalent interaction with cellular nucleophiles, such as the cysteine residues within proteins, representing a possible mechanism for modulating protein function. In the nematode Caenorhabditis elegans, a glycosylated derivative of (2E)-18-hydroxyoctadec-2-enoic acid, known as ascaroside oscr#31, functions as a key signaling molecule. ebi.ac.uk These ascarosides are known to regulate developmental timing and behavior by acting upstream of conserved signaling pathways, indicating that they interact with specific, though not fully identified, receptor proteins to exert their effects. ebi.ac.uk

Elucidation of Signaling Pathway Modulation

The interaction of 18-hydroxyoctadec-2-enoic acid and its oligomers with molecular targets leads to the modulation of complex signaling pathways. In plants, cutin-derived monomers and oligomers have been shown to activate hallmark defenses of pattern-triggered immunity (PTI). oup.combiorxiv.org This includes rapid and transient signaling events such as an influx of intracellular calcium, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs). oup.combiorxiv.org These pathways are central to coordinating a robust defense response against pathogens. For instance, studies on cucumber hypocotyls demonstrated that cutin monomers can elicit the production of hydrogen peroxide (H₂O₂), a key signaling molecule in plant defense. oup.com

In C. elegans, the biosynthesis of ascarosides from fatty acid-like side chains, including 18-hydroxyoctadec-2-enoic acid, involves peroxisomal β-oxidation enzymes like the enoyl-CoA hydratase MAOC-1. ebi.ac.uk The resulting ascarosides act as pheromones that modulate signaling pathways controlling developmental diapause and social behaviors. While not the exact compound, related hydroxy fatty acids have been shown to modulate metabolic pathways in mammalian cells. For example, 10-hydroxy-12(Z)-octadecenoic acid can suppress the activity of Liver X receptor α (LXRα) and inhibit the maturation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), thereby downregulating genes involved in lipogenesis. ebi.ac.uk This provides a model for how hydroxy fatty acids can exert precise control over cellular signaling cascades.

Structure-Activity Relationship Studies for Biological Functions

The specific biological functions of 18-hydroxyoctadec-2-enoic acid and its analogs are intrinsically linked to their chemical structures. Variations in the position of the hydroxyl group or the configuration of the double bond can lead to significant changes in activity.

The hydroxyl group is a critical determinant of biological activity. A structure-activity relationship study on related algicidal compounds revealed that the presence of the hydroxyl group is essential for their function. researchgate.net The position of this group along the fatty acid chain is also crucial. For example, the unique physical properties and biological reactivity of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) are attributed to the specific location of its hydroxyl group. atamankimya.com

Enzymatic activity is also highly sensitive to hydroxyl group positioning. The sophorolipid-producing yeast Starmerella bombicola utilizes a glucosyltransferase (GTI) that shows markedly different efficiencies in glucosylating hydroxy fatty acids depending on the hydroxyl position. The enzyme displays significantly higher activity towards its natural substrate, 17-hydroxyoctadecenoic acid, compared to 12-hydroxyoctadecenoic acid (ricinoleic acid). oup.com This specificity highlights how cellular machinery can distinguish between closely related isomers.

Table 1: Relative Activity of Glucosyltransferase (GTI) on Various Hydroxylated Fatty Acid Substrates

| Substrate | Hydroxyl Position | Relative Activity (%) |

| 17-Hydroxyoctadecenoic acid | C-17 | 100 |

| 12-Hydroxyoctadecenoic acid | C-12 | 16 |

| 16-Hydroxyhexadecanoic acid | C-16 | 63 |

| 12-Hydroxydodecanoic acid | C-12 | 12 |

Data sourced from studies on Starmerella bombicola glucosyltransferase activity. oup.com

The position and geometry of the carbon-carbon double bond are equally critical to the molecule's function. The placement of the double bond at the C-2 position (an α,β-unsaturation) in 18-hydroxyoctadec-2-enoic acid creates an electrophilic center, making the molecule reactive and a potential signaling agent through interactions with cellular nucleophiles.

The geometry of this bond, specifically the trans (E) configuration, is also important. The synthesis of (2E)-18-hydroxyoctadec-2-enoic acid often requires specific chemical methods, like the Wittig reaction, to ensure the correct stereoisomer is formed, as different isomers can have different biological effects. The position of the double bond directly influences which enzymes can act upon the fatty acid. For instance, certain fatty acid hydratases are regioselective and will only hydrate (B1144303) a cis double bond at a specific position, such as C-9 or C-12, to introduce a hydroxyl group. google.com This enzymatic specificity underscores how the double bond's location dictates the metabolic fate and potential biological role of the fatty acid.

Role as Semiochemicals and Inter-Organismal Signaling Molecules

Semiochemicals are molecules that mediate interactions between organisms, and hydroxylated fatty acids are increasingly recognized for their roles in this context. nih.govresearchgate.net 18-Hydroxyoctadec-2-enoic acid, as a cutin monomer, is a prime example of a molecule involved in inter-organismal signaling. nih.gov Its release during fungal attack on a plant triggers a chemical "dialogue": the plant initiates defense mechanisms, while the fungus may be stimulated to produce more enzymes for invasion. nih.gov

In the soil, hydroxylated long-chain fatty acids are known to act as signals in the rhizosphere, facilitating the relationship between plants and beneficial mycorrhizal fungi. researchgate.netnih.gov Beyond the plant kingdom, a derivative of (2E)-18-hydroxyoctadec-2-enoic acid is a well-characterized semiochemical in the nematode C. elegans. ebi.ac.uk The ascaroside oscr#31, formed by attaching a sugar moiety to the hydroxyl group of the fatty acid, acts as a pheromone that influences the entire population by regulating developmental stages and social behaviors. ebi.ac.uk This demonstrates the conserved role of modified hydroxy fatty acids as potent signaling molecules across different phyla.

Advanced Analytical Methodologies in 18 Hydroxyoctadec 2 Enoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the study of 18-hydroxyoctadec-2-enoic acid, enabling its isolation and measurement. Gas chromatography and high-performance liquid chromatography, particularly when coupled with mass spectrometry, are the cornerstones of this analytical approach.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, fatty acids like 18-hydroxyoctadec-2-enoic acid require a chemical modification process known as derivatization to increase their volatility and improve their chromatographic behavior. researchgate.net This typically involves the conversion of the carboxylic acid and hydroxyl functional groups into less polar and more volatile esters and ethers, respectively.

Derivatization and Analysis:

A common derivatization strategy involves a two-step process: methylation of the carboxylic acid group followed by silylation of the hydroxyl group. marinelipids.camdpi.com For instance, fatty acids can be converted to their fatty acid methyl esters (FAMEs). Subsequently, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. marinelipids.camdpi.com This process enhances the thermal stability and volatility of the analyte, making it suitable for GC analysis. researchgate.net

Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that aids in identification. researchgate.net The fragmentation patterns observed in the mass spectrum are crucial for structural elucidation. For example, the mass spectrum of the methyl ester, methyl ether derivative of 18-hydroxyoctadec-9-enoic acid shows a molecular ion peak and characteristic fragment ions that help confirm its structure. researchgate.net

Research Findings:

GC-MS with derivatization has been successfully employed to characterize hydroxy fatty acids in various matrices. marinelipids.ca The use of specific capillary columns, such as those with a (50%-cyanopropyl)-methylpolysiloxane phase, allows for the separation of isomeric hydroxy fatty acids with very similar structures. marinelipids.ca Electron ionization (EI) and positive chemical ionization (PCI) techniques provide complementary fragmentation patterns that facilitate the interpretation of mass spectra for both saturated and unsaturated hydroxy fatty acids. marinelipids.ca

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis, even after derivatization. nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it becomes an exceptionally sensitive and specific method for the detection and quantification of fatty acids like 18-hydroxyoctadec-2-enoic acid in complex biological samples. springernature.comresearchgate.net

Separation and Detection:

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the analysis of fatty acids. nih.govsielc.com The mobile phase often consists of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, with a small amount of acid (e.g., formic or acetic acid) to improve peak shape and ionization efficiency. nih.govlipidmaps.org

The effluent from the HPLC column is directed into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that allows for the analysis of large, non-volatile, and thermally labile molecules. nih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations. nih.govlipidmaps.org

Research Findings:

LC-MS/MS has proven to be a cornerstone in the field of lipidomics, enabling the profiling of a wide array of oxygenated fatty acids. springernature.comresearchgate.net The technique offers high sensitivity, often with limits of detection in the femtomole range, which is crucial for analyzing endogenous compounds present at low levels. nih.gov Derivatization can also be employed in LC-MS to enhance ionization efficiency and improve sensitivity. nih.govresearchgate.net For example, derivatizing the carboxylic acid group can allow for detection in positive ion mode with increased sensitivity. nih.gov Methods have been developed for the simultaneous analysis of numerous phenolic compounds and fatty acids in biological matrices, showcasing the power and versatility of LC-MS/MS. researchgate.net

Spectroscopic Methods for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of molecules like 18-hydroxyoctadec-2-enoic acid. Nuclear magnetic resonance and infrared spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. nih.gov It is a non-destructive method that provides a wealth of information about the carbon-hydrogen framework of a compound. nih.gov Both ¹H and ¹³C NMR are vital for the structural analysis of 18-hydroxyoctadec-2-enoic acid.

Principles and Data Interpretation:

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of the signal is proportional to the number of protons it represents. Key regions in the ¹H NMR spectrum of a fatty acid include signals for olefinic protons (δ 5.2-6.4 ppm), protons adjacent to the carbonyl group (α-CH₂) (δ 2.3-2.5 ppm), and the terminal methyl group (δ 0.8-1.0 ppm). nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic). For example, the carbonyl carbon of a carboxylic acid typically resonates around 170-185 ppm. core.ac.uk Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivities between protons and carbons, allowing for the complete assembly of the molecular structure. core.ac.ukmdpi.com

Research Findings:

NMR has been extensively used to characterize fatty acids and their derivatives. mdpi.com For instance, ¹H NMR can distinguish between different isomers of conjugated linoleic acid based on the distinct chemical shifts of their olefinic protons. nih.gov In the context of 18-hydroxyoctadec-2-enoic acid, NMR would be crucial for confirming the position of the hydroxyl group and the double bond, as well as determining the stereochemistry (cis/trans or E/Z) of the double bond. The analysis of chemical shifts and coupling constants of the olefinic and carbinol protons provides this detailed structural information. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. docbrown.info It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

Characteristic Absorptions:

The IR spectrum of 18-hydroxyoctadec-2-enoic acid would exhibit several characteristic absorption bands. A broad absorption in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. shout.education The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1700 and 1725 cm⁻¹. The presence of a hydroxyl group would be indicated by an O-H stretching band, which is often broad, in the region of 3200-3600 cm⁻¹. The C=C stretching vibration of the alkene would appear around 1620-1680 cm⁻¹. pearson.com The exact positions of these peaks can provide further information; for example, conjugation of the double bond with the carbonyl group can shift the C=O and C=C stretching frequencies to lower wavenumbers. pearson.com

Research Findings:

IR spectroscopy has been used to confirm the formation of cyclic compounds during the macrolactonization of ricinoleic acid (12-hydroxyoctadec-9-enoic acid), a positional isomer of the target compound. researchgate.net In studies of other hydroxy acids, IR spectroscopy has been used to identify key functional groups and to follow the course of chemical reactions. researchgate.net The analysis of the IR spectrum provides a quick and effective way to confirm the presence of the expected functional groups in a sample of 18-hydroxyoctadec-2-enoic acid. rsc.org

Real-time Fourier Transform Infrared (FTIR) Monitoring

Methodology and Applications:

In real-time FTIR monitoring, an attenuated total reflectance (ATR) probe is often immersed directly into the reaction vessel. researchgate.net The probe allows for the collection of IR spectra of the reaction mixture at regular intervals without the need for sampling. This enables the tracking of the concentrations of reactants, intermediates, and products over time. researchgate.net The data can be used to determine reaction rates, identify transient species, and optimize reaction conditions. researchgate.net

Research Findings:

Real-time FTIR has been successfully applied to monitor a variety of chemical reactions, including the enolization of hydroxy-ketones and carbonyl-amine reactions. nih.gov It has also been utilized in the investigation of outbreaks by providing rapid typing of microorganisms. nih.gov In the context of 18-hydroxyoctadec-2-enoic acid research, real-time FTIR could be used to monitor its synthesis, degradation, or its participation in biochemical reactions. For example, it could track the esterification of the carboxylic acid or the oxidation of the hydroxyl group by observing the changes in the corresponding IR absorption bands over time. The ability to monitor crystallization processes in real-time is another application of this technique. monash.edu

Isotopic Labeling Strategies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. nih.gov This approach involves the introduction of a "labeled" precursor, in which one or more atoms have been replaced by their heavier, non-radioactive (stable) or radioactive isotopes, into a cell or organism. By tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate complex metabolic pathways. In the context of 18-hydroxyoctadec-2-enoic acid, isotopic labeling strategies are crucial for understanding its biosynthesis and subsequent transformations.

The general principle of isotopic labeling in metabolic research is to introduce a precursor molecule that contains an atom with a different neutron count than the most abundant isotope. nih.gov For instance, carbon-13 (¹³C) or deuterium (B1214612) (²H) can be used to label fatty acid precursors. As the organism metabolizes the labeled precursor, the isotope is incorporated into various products. Advanced analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can then be used to detect and quantify the labeled products, thereby mapping the metabolic route. nih.govnih.gov

A common strategy for elucidating the biosynthesis of hydroxylated fatty acids involves feeding cells or tissues with isotopically labeled precursors like [¹³C]-linoleic acid or [¹⁸O]-molecular oxygen. The subsequent analysis of 18-hydroxyoctadec-2-enoic acid and other related metabolites would reveal the origin of the carbon backbone and the hydroxyl group. For example, the incorporation of ¹⁸O from ¹⁸O₂ would strongly suggest the involvement of an oxygenase, such as a lipoxygenase (LOX) or cytochrome P450 (CYP) enzyme, in the hydroxylation step. researchgate.net

The table below illustrates a hypothetical experimental design for an isotopic labeling study to investigate the biosynthesis of 18-hydroxyoctadec-2-enoic acid.

| Labeled Precursor | Isotope | Target Enzyme Class | Expected Labeled Product | Analytical Method |

| Linoleic Acid | ¹³C | Fatty Acid Metabolism Enzymes | [¹³C]-18-Hydroxyoctadec-2-enoic acid | LC-MS/MS |

| Molecular Oxygen | ¹⁸O₂ | Oxygenases (e.g., LOX, CYP) | 18-[¹⁸O]Hydroxyoctadec-2-enoic acid | HR-MS |

| Water | H₂¹⁸O | Hydratases | 18-[¹⁸O]Hydroxyoctadec-2-enoic acid | GC-MS |

This table represents a simplified, hypothetical experimental setup. The actual implementation would require careful consideration of the biological system and potential confounding metabolic pathways.

Computational and Theoretical Approaches for Mechanistic Insights

Computational and theoretical methods provide invaluable mechanistic insights into the formation and function of fatty acid metabolites like 18-hydroxyoctadec-2-enoic acid, complementing experimental approaches such as isotopic labeling. These in silico techniques can be used to model enzyme-substrate interactions, predict reaction mechanisms, and understand the structural dynamics of the proteins involved in the metabolic pathway.

Quantum chemical calculations, such as those based on density functional theory (DFT), can be employed to investigate the electronic structure of substrates and intermediates, and to calculate the energy barriers of different reaction pathways. nih.govresearchgate.net This allows researchers to predict the most likely mechanism for a given enzymatic reaction. For the formation of 18-hydroxyoctadec-2-enoic acid, quantum chemical calculations could be used to model the hydrogen abstraction from the fatty acid chain and the subsequent oxygen insertion, providing insights into the stereochemistry and regioselectivity of the hydroxylation reaction.

The table below summarizes key computational approaches and their potential applications in the study of 18-hydroxyoctadec-2-enoic acid.

| Computational Method | Application in 18-Hydroxyoctadec-2-enoic Acid Research | Key Insights |

| Molecular Docking | Predicting the binding mode of linoleic acid in the active site of LOX or CYP enzymes. | Identification of key amino acid residues involved in substrate recognition and positioning. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the enzyme-substrate complex over time. nih.govresearchgate.netnih.govmdpi.commdpi.com | Understanding conformational changes, enzyme flexibility, and the role of water molecules in the active site. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction mechanism at the quantum level while treating the surrounding protein classically. | Elucidation of the transition states and reaction energies for the hydroxylation of the fatty acid. |

| Density Functional Theory (DFT) | Calculating the electronic properties and reactivity of the substrate and intermediates. nih.govresearchgate.net | Predicting the most favorable reaction pathway and understanding the factors controlling regioselectivity. |

These computational strategies, when integrated with experimental data, provide a comprehensive understanding of the molecular mechanisms underlying the biosynthesis and biological activity of 18-hydroxyoctadec-2-enoic acid.

Future Research Directions and Unexplored Avenues for 18 Hydroxyoctadec 2 Enoic Acid

Discovery and Characterization of Novel Biosynthetic Enzymes

The enzymatic machinery responsible for the synthesis of 18-hydroxyoctadec-2-enoic acid is largely uncharacterized. A primary research goal is the discovery and detailed biochemical characterization of the specific enzymes involved in its biosynthesis. This endeavor will likely involve a combination of genomics, transcriptomics, and proteomics approaches to identify candidate genes and enzymes from organisms known to produce this or structurally related fatty acids. researchgate.netharvard.edu

Key research questions in this area include:

What are the specific cytochrome P450 monooxygenases, lipoxygenases, or other hydroxylases that catalyze the terminal hydroxylation of an 18-carbon fatty acid precursor?

What is the precise sequence of enzymatic reactions, including the introduction of the double bond at the C-2 position?

Are there novel enzyme families or catalytic mechanisms involved that are distinct from known fatty acid modifying enzymes? harvard.edu

The discovery and characterization of these enzymes would not only illuminate the biosynthetic pathway of 18-hydroxyoctadec-2-enoic acid but also provide valuable biocatalysts for potential biotechnological applications. harvard.edu

Comprehensive Mapping of Metabolic Fates and Derivatives

Understanding the complete metabolic network of 18-hydroxyoctadec-2-enoic acid is crucial to fully appreciating its biological significance. Future research should focus on a comprehensive mapping of its metabolic fates and the identification of its downstream derivatives across a diverse range of organisms, from microorganisms to plants and animals. This will involve sophisticated metabolomic and lipidomic analyses to trace the transformation of 18-hydroxyoctadec-2-enoic acid into other bioactive molecules. researchgate.netnih.gov

Potential metabolic transformations to investigate include:

Further Oxidation: Exploration of whether the terminal hydroxyl group or the carboxylic acid end undergoes further oxidation to form dicarboxylic acids or other oxidized derivatives.

Esterification: Identification of the types of complex lipids, such as triglycerides, phospholipids, or wax esters, into which 18-hydroxyoctadec-2-enoic acid is incorporated.

Conjugation: Investigation of the formation of conjugates with other molecules, such as sugars or amino acids.

A thorough understanding of its metabolic network will provide insights into its physiological roles and potential interactions with other metabolic pathways. nih.gov

Innovative Biocatalytic Platforms for Sustainable Production

The development of sustainable and efficient methods for the production of 18-hydroxyoctadec-2-enoic acid is a significant future research direction. Biocatalytic platforms, utilizing either whole-cell systems or isolated enzymes, offer a green alternative to traditional chemical synthesis. mdpi.comresearchgate.net

Future research in this area could focus on:

Metabolic Engineering: Engineering microorganisms like Escherichia coli or oleaginous yeasts such as Yarrowia lipolytica to produce 18-hydroxyoctadec-2-enoic acid from simple carbon sources. researchgate.netresearchgate.net This would involve the heterologous expression of the newly discovered biosynthetic enzymes.

Enzyme Immobilization and Optimization: Developing robust and reusable immobilized enzyme systems for the in vitro synthesis of the target compound. mdpi.com

Fermentation Process Development: Optimizing fermentation conditions, including media composition and process parameters, to maximize titer, rate, and yield of 18-hydroxyoctadec-2-enoic acid. researchgate.net

Successful development of these platforms could enable the large-scale and cost-effective production of this fatty acid for various applications.

Elucidation of Undiscovered Biological Functions and Signaling Roles

While some hydroxy fatty acids are known to have signaling functions, the specific biological roles of 18-hydroxyoctadec-2-enoic acid remain largely unknown. nih.gov Future research should aim to elucidate its undiscovered biological functions and its potential as a signaling molecule.

Key areas of investigation include:

Receptor Binding and Activation: Screening for potential protein receptors or nuclear receptors that bind to 18-hydroxyoctadec-2-enoic acid and mediate its downstream effects.

Inflammatory and Immune Responses: Investigating the potential role of this compound in modulating inflammatory pathways and immune cell function, similar to other oxidized linoleic acid metabolites. researchgate.netnih.gov

Cellular Processes: Examining its effects on various cellular processes such as proliferation, differentiation, apoptosis, and cell migration.

Uncovering the biological activities of 18-hydroxyoctadec-2-enoic acid could reveal novel therapeutic targets and applications.

Development of Advanced Multidimensional Analytical Platforms for Trace Analysis

To fully explore the biological roles and metabolic fate of 18-hydroxyoctadec-2-enoic acid, highly sensitive and specific analytical methods are required for its detection and quantification in complex biological matrices. nih.gov The development of advanced, multidimensional analytical platforms will be critical for trace analysis.

Future advancements in analytical chemistry could include:

High-Resolution Mass Spectrometry: Utilizing techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) for accurate mass determination and structural elucidation of 18-hydroxyoctadec-2-enoic acid and its derivatives. nih.gov

Multidimensional Chromatography: Employing two-dimensional liquid chromatography (2D-LC) or the coupling of liquid chromatography with ion mobility spectrometry (LC-IMS) to enhance the separation and resolution of isomers and other closely related lipids. chromatographyonline.com

High-Throughput Screening Methods: Developing rapid and efficient mass spectrometry-based platforms for the high-throughput screening of large numbers of samples, which is essential for metabolomic studies and biocatalyst screening. azom.com

These advanced analytical tools will be indispensable for gaining a deeper understanding of the subtle but significant roles of 18-hydroxyoctadec-2-enoic acid in biological systems. nih.gov

Q & A

Q. Table 1: Representative Synthesis and Characterization Data

| Parameter | Conditions/Results |

|---|---|

| Precursor | Octadec-2-enoic acid |

| Catalyst | Cytochrome P450 (in vitro) |

| Yield | 65–75% (post-HPLC purification) |

| ¹H NMR (δ, ppm) | 5.35 (m, 2H, CH₂=CH), 3.60 (t, 1H, -OH) |

| ESI-MS (m/z) | 299.2 [M-H]⁻ |

Critical to report solvent systems, temperature, and reaction time to ensure reproducibility .

Basic: Which analytical techniques are optimal for quantifying 18-Hydroxyoctadec-2-enoic acid in complex biological matrices?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Gas Chromatography-MS (GC-MS): Requires derivatization (e.g., silylation of -OH groups) to enhance volatility.

Q. Table 2: Comparison of LC-MS vs. GC-MS Parameters

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Detection Limit | 0.1 nM | 1 nM |

| Derivatization | Not required | Required |

| Run Time | 15–20 min | 30–40 min |

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects)?

Answer:

Discrepancies often arise due to:

- Concentration-dependent effects: Low vs. high doses may activate opposing pathways.

- Cell/tissue specificity: Receptor expression varies across models (e.g., endothelial vs. immune cells).

- Experimental design: Control for autoxidation or isomerization during assays.

Methodological Recommendations:

- Dose-response curves: Test a wide range (1 nM–100 µM).

- Isomer purity validation: Use chiral chromatography to confirm stereochemical integrity.

- Pathway inhibition studies: Employ antagonists (e.g., PPARγ inhibitors) to isolate mechanisms .

Advanced: What computational strategies are effective for modeling interactions between 18-Hydroxyoctadec-2-enoic acid and lipid-metabolizing enzymes?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes like lipoxygenases or cytochrome P450.

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER to study conformational stability over 100+ ns trajectories.

- QM/MM Hybrid Methods: Combine quantum mechanics (for active site) and molecular mechanics (for protein backbone) to model catalytic mechanisms.

Q. Table 3: Key Parameters for Docking Studies

| Parameter | Value/Setting |

|---|---|

| Grid Box Size | 25 Å × 25 Å × 25 Å |

| Exhaustiveness | 100 |

| Force Field | CHARMM36 |

Validate predictions with mutagenesis data (e.g., alanine scanning) .

Basic: What metabolic pathways involve 18-Hydroxyoctadec-2-enoic acid, and how are they studied?

Answer:

The compound is hypothesized to participate in:

- Lipid peroxidation cascades: Via non-enzymatic or enzymatic (e.g., lipoxygenase) oxidation.

- Eicosanoid-like signaling: Analogous to 18-HETE in vascular regulation .

Experimental Approaches:

- Isotope labeling: Track ¹³C-labeled precursors in cell cultures using LC-MS.

- Knockout models: Use CRISPR/Cas9 to delete candidate receptors (e.g., GPR40) and assess phenotypic changes.

Advanced: What challenges arise in crystallizing 18-Hydroxyoctadec-2-enoic acid for structural studies?

Answer:

Challenges include:

- Hydrophobicity: Low solubility in aqueous buffers.

- Conformational flexibility: Cis/trans isomerization at the double bond.

Strategies:

- Co-crystallization: Use lipid-binding proteins (e.g., serum albumin) to stabilize the compound.

- Cryo-protectants: Add glycerol or ethylene glycol to prevent ice formation.

- Software: SHELXL for refining disordered regions in X-ray diffraction data .

Basic: How should researchers handle and store 18-Hydroxyoctadec-2-enoic acid to prevent degradation?

Answer:

- Storage: -80°C under argon gas to inhibit autoxidation.

- Solvent: Dissolve in ethanol with 0.01% BHT (antioxidant).

- Stability testing: Monitor via LC-MS every 3 months; discard if degradation exceeds 5% .

Advanced: How can contradictory data in oxidative stress assays be statistically reconciled?

Answer:

Q. Table 4: Statistical Tests for Data Contradictions

| Scenario | Test |

|---|---|

| Dose-dependent effects | ANOVA with Tukey HSD |

| Batch variability | Levene’s test |

| Correlation studies | Pearson/Spearman |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.